N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide
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Overview
Description
“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide” is a compound that contains an imidazo[1,2-a]pyrimidine skeleton . This skeleton is linked to the pharmacological activity of related drugs . Many of these drugs have biological, antifungal, antimicrobial, antiviral, and anxiolytic properties .
Synthesis Analysis
The synthesis of compounds with an imidazo[1,2-a]pyrimidine skeleton has been achieved through various chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations .
Molecular Structure Analysis
The molecular structure of compounds like “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide” can be analyzed using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, mass, and Fourier transform infrared (FT-IR) spectroscopy can be used for detailed spectral characterizations .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine derivatives have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide” can be analyzed using various techniques. For instance, FT-IR spectra can provide information about the presence of N–H stretching and bending bands of the -NH2 group .
Scientific Research Applications
- Some imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Researchers have critically reviewed anti-TB compounds within this class, exploring their structure–activity relationships and mode of action .
Antituberculosis Agents
Cancer Research
Future Directions
properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-14-6-2-3-9-17(14)19(25)22-16-8-4-7-15(12-16)18-13-24-11-5-10-21-20(24)23-18/h2-13H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDMXXPAKHELKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide |
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